(R)-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride
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Overview
Description
®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride typically involves the reaction of thiomorpholine with a pyrrolidine derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. The exact synthetic route can vary, but it generally involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
Industrial production of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study various biological processes.
Medicine: It could be investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride include other heterocyclic compounds with fused ring structures, such as:
- ®-4-(Pyrrolidin-3-yl)piperidine
- ®-4-(Pyrrolidin-3-yl)morpholine
- ®-4-(Pyrrolidin-3-yl)azepane
Uniqueness
What sets ®-4-(Pyrrolidin-3-yl)thiomorpholine dihydrochloride apart from these similar compounds is its specific combination of a thiomorpholine ring with a pyrrolidine ring
Properties
IUPAC Name |
4-[(3R)-pyrrolidin-3-yl]thiomorpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETVELRYQVEVGK-YCBDHFTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCSCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1N2CCSCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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